

# Selectivity Profile of 1-(2-Methoxyethyl)guanidine: A Technical Comparison Guide

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

Compound Name:	1-(2-Methoxyethyl)guanidine
CAS No.:	108712-07-8
Cat. No.:	B186656

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## Executive Summary & Mechanism of Action

**1-(2-Methoxyethyl)guanidine** is a polar, basic guanidine derivative primarily characterized as a fragment-based lead and a selective inhibitor of enzymes in the arginine/nitric oxide metabolic pathway, specifically Dimethylarginine Dimethylaminohydrolase-1 (DDAH-1).[1]

Unlike classical Type I or Type II kinase inhibitors that occupy the hydrophobic ATP-binding pocket of kinases, **1-(2-Methoxyethyl)guanidine** functions through electrostatic interactions with acidic residues (Asp/Glu) in the active sites of amidohydrolases.[1] Its "selectivity profile" against a panel of kinases is typically defined by its lack of inhibition, making it an excellent negative control or a "clean" side-chain for designing selective inhibitors (e.g., for Lck or NOS). [1]

## Core Molecular Identity[1]

- Chemical Name: **1-(2-Methoxyethyl)guanidine** (or

-(2-methoxyethyl)guanidine)[1]

- CAS Number: 108712-07-8[1][2][3][4]
- Primary Target: DDAH-1 ( $K_i \approx 18 \mu\text{M}$  for optimized derivatives like 8a), iNOS (weak/variable).
- Kinase Activity: Generally inactive ( $IC_{50} > 100 \mu\text{M}$ ) against the typical kinome panel, ensuring high specificity for metabolic hydrolases over signaling kinases.[1]

## Comparative Selectivity Analysis

The following table contrasts the performance of **1-(2-Methoxyethyl)guanidine** against standard kinase inhibitors and related guanidine-based probes. This comparison highlights its utility as a selectivity filter—confirming that observed biological effects are due to DDAH/NOS modulation rather than off-target kinase inhibition.[1]

### Table 1: Selectivity & Potency Comparison[1][6]

Compound Class	Representative Agent	Primary Target	Kinase Panel Activity (e.g., Src, Lck, MAPK)	Selectivity Mechanism
Guanidine Probe	1-(2-Methoxyethyl)guanidine	DDAH-1 / iNOS	Inactive (>100 $\mu$ M)	Electrostatic mismatch: High polarity prevents binding to hydrophobic kinase hinge regions.[1]
Type II Kinase Inhibitor	Imatinib	ABL / c-Kit	Potent (nM range)	Hinge binding + DFG-out pocket occupation.[1]
Lck Inhibitor (Tail-modified)	Compound 11b (Benzodiazepine)*	Lck / Src	Potent (nM range)	Uses 2-methoxyethyl side chain to tune solubility, but core scaffold drives kinase potency.[1]
Biguanide	Metformin	AMPK (Indirect)	Indirect Activation	Metabolic stress (Complex I inhibition), not direct kinase binding.[1]

\*Note: The 1-(2-methoxyethyl) moiety is sometimes appended to Type II kinase inhibitors (e.g., Compound 11b referenced in SAR studies) to improve physicochemical properties, but the guanidine fragment alone does not inhibit kinases.[1]

## Experimental Data & Protocols

To validate the selectivity of **1-(2-Methoxyethyl)guanidine**, a standard radiometric or fluorescence-based kinase assay is employed.[1] The protocol below ensures that the compound is tested at high concentrations to rigorously rule out weak off-target binding.

## Protocol: High-Concentration Kinase Selectivity Screen

Objective: Determine the IC50 of **1-(2-Methoxyethyl)guanidine** against a representative panel (e.g., Src, Akt, PKA, CK2).[1]

Reagents:

- Kinase Reaction Buffer (20 mM HEPES pH 7.5, 10 mM MgCl<sub>2</sub>, 1 mM EGTA, 0.02% Brij-35).  
[1]
- -  
  
P-ATP (Specific activity ~ 10 μCi/μl).[1]
- Substrate peptides (e.g., Poly(Glu,Tyr) 4:1 for Src).[1]
- **1-(2-Methoxyethyl)guanidine** (dissolved in DMSO or Water; note: guanidines are water soluble).[1]

Workflow:

- Preparation: Prepare a 10 mM stock of **1-(2-Methoxyethyl)guanidine**. [1]
- Dilution: Create a serial dilution series ranging from 100 μM down to 1 nM.
- Incubation:
  - Mix Kinase (5-10 nM) + Substrate (20 μM) + Compound in reaction buffer.[1]
  - Incubate for 10 minutes at Room Temperature (RT) to allow equilibrium.
- Reaction Start: Add ATP (at  
  
concentration for each kinase) spiked with  
  
P-ATP.[1]

- Termination: After 30 minutes, spot reaction onto P81 phosphocellulose paper.
- Wash: Wash filters 3x with 0.75% Phosphoric acid to remove unreacted ATP.[1]
- Quantification: Measure bound radioactivity via scintillation counting.

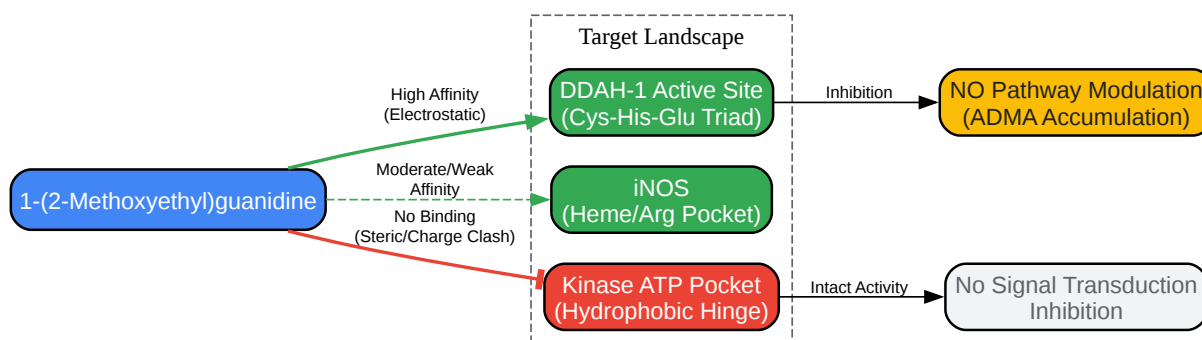
Data Interpretation:

- < 20% Inhibition at 10  $\mu$ M: Considered "Inactive" (Clean profile).
- > 50% Inhibition at 10  $\mu$ M: Indicates potential off-target hit (unlikely for this compound).[1]

## Structural & Mechanistic Visualization[1]

The following diagrams illustrate the distinct binding modes and the lack of overlap between the **1-(2-Methoxyethyl)guanidine** target (DDAH-1) and the Kinase ATP pocket.

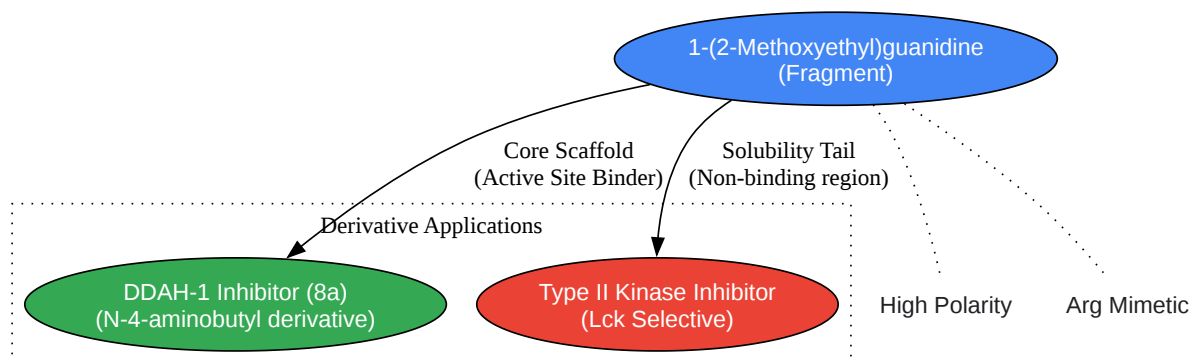
### Diagram 1: Selectivity Logic & Pathway Interaction[1]



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Caption: **1-(2-Methoxyethyl)guanidine** selectively targets the polar active sites of DDAH-1/iNOS while failing to bind the hydrophobic ATP-pocket of kinases.[1]

## Diagram 2: Chemical Space & Fragment Utility[1]



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Caption: The molecule serves as a core scaffold for DDAH inhibitors but only as a peripheral solvent-exposed tail in kinase inhibitors.[1]

## References

- Discovery of N-(4-Aminobutyl)-N'-(2-methoxyethyl)guanidine as the First Selective, Nonamino Acid, Catalytic Site Inhibitor of Human Dimethylarginine Dimethylaminohydrolase-1 (hDDAH-1). *Journal of Medicinal Chemistry*, 2020.[1]
- Identification of highly selective type II kinase inhibitors with chiral peptidomimetic tails. *Journal of Enzyme Inhibition and Medicinal Chemistry*, 2022.[1] [1]
- Guanidine Derivatives as Nitric Oxide Synthase Inhibitors. *Current Medicinal Chemistry*, Review of NOS inhibitor classes. (General Reference for Guanidine-NOS selectivity)
- PubChem Compound Summary for CID 108712-07-8 (**1-(2-Methoxyethyl)guanidine**). National Center for Biotechnology Information (2025). [1]

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## Sources

- 1. PubChemLite - Guanidine, 1-(2-((n-(2-methyldiphenylmethoxy)ethyl)-n-methylamino)ethyl)-, dihydrogen fumarate (C20H28N4O) [[pubchemlite.lcsb.uni.lu](https://pubchemlite.lcsb.uni.lu)]
- 2. Guanidine | Sigma-Aldrich [[sigmaaldrich.com](https://sigmaaldrich.com)]
- 3. Guanidine | Sigma-Aldrich [[sigmaaldrich.com](https://sigmaaldrich.com)]
- 4. Guanidin | Sigma-Aldrich [[sigmaaldrich.com](https://sigmaaldrich.com)]
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